6-Acetamido-2-oxohexanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12NO4- |
|---|---|
Molecular Weight |
186.18 g/mol |
IUPAC Name |
6-acetamido-2-oxohexanoate |
InChI |
InChI=1S/C8H13NO4/c1-6(10)9-5-3-2-4-7(11)8(12)13/h2-5H2,1H3,(H,9,10)(H,12,13)/p-1 |
InChI Key |
NGCXIFFZXAZRAF-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NCCCCC(=O)C(=O)[O-] |
Origin of Product |
United States |
Elucidation of 6 Acetamido 2 Oxohexanoate Metabolic Pathways and Biological Roles
Intermediary Role in Lysine (B10760008) Catabolism and Degradation Pathways
6-Acetamido-2-oxohexanoate is a key player in the catabolism of lysine, an essential amino acid. vulcanchem.com Its formation and subsequent conversion are critical steps in nitrogen homeostasis and energy metabolism. vulcanchem.com
The formation of this compound begins with N6-acetyl-L-lysine. hmdb.ca This conversion is catalyzed by the enzyme N6-acetyllysine aminotransferase. vulcanchem.comhmdb.ca This enzymatic reaction involves the transfer of an amino group, a process known as transamination. nih.gov In this specific reaction, N6-acetyl-L-lysine and 2-oxoglutarate are converted into this compound and L-glutamate. kegg.jp
In the yeast Candida maltosa, a novel aminotransferase responsible for this step has been identified and characterized. nih.gov This enzyme shows strong induction when L-lysine is the sole carbon source. nih.gov It exhibits specificity for both N6-acetyl-L-lysine and its co-substrate, 2-oxoglutarate. nih.gov The enzyme in Candida maltosa has an estimated molecular mass of 55 kDa and likely functions as a homodimer with a native molecular mass of 120 kDa. nih.gov
Detailed findings on N6-acetyl-L-lysine: 2-oxoglutarate aminotransferase in Candida maltosa:
| Property | Value |
|---|---|
| Km for N6-acetyl-L-lysine | 14 mM nih.gov |
| Km for 2-oxoglutarate | 4 mM nih.gov |
| Km for pyridoxal-5-phosphate | 1.7 µM nih.gov |
| Optimal pH | 8.1 nih.gov |
| Optimal Temperature | 32°C nih.gov |
| Estimated Molecular Mass | 55 kDa nih.gov |
| Native Molecular Mass | 120 kDa (likely homodimer) nih.gov |
Following its formation, this compound is further metabolized. A key downstream conversion is its reduction to 5-acetamidovalerate. vulcanchem.comhmdb.cafoodb.ca This step is part of a broader pathway for lysine degradation. vulcanchem.com In some proposed biosynthetic pathways, the conversion of this compound to 5-acetamidopentanoate (B1259973) (a synonym for 5-acetamidovalerate) is catalyzed by an alpha-keto acid decarboxylase. google.com
Further metabolism of 5-acetamidovalerate can lead to the formation of 5-aminovalerate (5-aminopentanoate) through the action of a deacetylase. google.comhmdb.ca In Ruminococcus leguminicola, labeled 5-acetamidovalerate has been shown to produce labeled 5-aminovalerate, and whole-cell cultures can further metabolize it to glutarate, which then enters the tricarboxylic acid (TCA) cycle. hmdb.ca
The metabolic pathway involving this compound is intrinsically linked to general amino acid metabolism and the maintenance of nitrogen balance within an organism. vulcanchem.com The transamination reaction that produces this compound also generates L-glutamate from 2-oxoglutarate. kegg.jp Glutamate is a central molecule in amino acid metabolism, acting as a nitrogen donor in the synthesis of non-essential amino acids. jumedicine.com
The catabolism of lysine, including the steps involving this compound, is crucial for processing and excreting nitrogen compounds. vulcanchem.com In organisms that utilize lysine as a primary nitrogen or energy source, this pathway is of particular importance. vulcanchem.com The process of nitrogen recycling, where nitrogen from amino acid breakdown is reincorporated into new amino acids, is vital for survival in conditions of prolonged fasting, such as hibernation. nih.gov This recycling helps to prevent ammonia (B1221849) toxicity and maintain stores of essential and non-essential amino acids. nih.gov
Downstream Metabolic Conversions: Pathways Leading to 5-Acetamidovalerate and Other Metabolites
Occurrence and Significance in Specific Biological Systems
This compound has been identified in a variety of organisms, highlighting its conserved role in metabolism. vulcanchem.com
In the context of microbial systems, the lysine degradation pathway involving this compound has been studied. As mentioned earlier, the enzyme N6-acetyl-L-lysine aminotransferase, which produces this compound, was characterized in the yeast Candida maltosa. nih.gov While specific studies on Candida tropicalis focusing solely on this compound are not detailed in the provided results, research on related Candida species suggests the presence and importance of this metabolic route. nih.govgoogle.com For instance, in a study involving the reduction of a related compound, tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate, Candida tropicalis was one of the microbial strains used, indicating its metabolic capabilities with similar keto acids. google.com
Metabolomic studies have confirmed the presence of this compound in several model eukaryotic organisms. nih.gov
Trypanosoma brucei : This parasitic protozoan, the causative agent of African trypanosomiasis, has been shown to contain this compound. vulcanchem.comnih.gov The metabolism of amino acids is critical for these parasites, and understanding the specific pathways, including lysine degradation, could offer targets for therapeutic intervention. gla.ac.ukcathdb.info
Caenorhabditis elegans : The presence of this compound has also been reported in this nematode worm, a widely used model organism in biological research. vulcanchem.comnih.gov Its identification in C. elegans suggests a conserved role for this metabolic intermediate in eukaryotes.
Drosophila melanogaster : While direct identification of this compound in the fruit fly is not explicitly stated in the search results, the presence of enzymes involved in related metabolic pathways, such as various transferases and dehydrogenases, is well-documented. kegg.jpkegg.jp Given the fundamental nature of lysine metabolism, it is plausible that this pathway is active in Drosophila as well.
The detection of this compound across these diverse organisms underscores its fundamental role in cellular metabolism. vulcanchem.com
Dynamic Fluctuations in Mammalian Physiologies: Insights from Metabolomics Studies
Metabolomics research has identified this compound as a metabolite that exhibits dynamic changes in response to various physiological states in mammals, highlighting its potential role as a biomarker and its involvement in metabolic adaptations.
One significant area where fluctuations of this compound have been observed is during pregnancy. A 2023 study on ewes in highly cold areas found that this compound was one of several potential biomarkers for detecting early pregnancy. mdpi.comresearchgate.net In this study, the levels of this compound were found to be downregulated in pregnant ewes compared to nonpregnant ewes. mdpi.com Since this compound is a product of lysine degradation, this downregulation suggests that the breakdown and use of lysine were inhibited, which could impact protein synthesis during gestation. mdpi.com Lysine is an essential amino acid crucial for growth, development, and protein synthesis. mdpi.com The study identified this compound, along with L-glutamine, O-acetyl-l-serine, GC, and IL-6, as a potential biomarker for evaluating the occurrence of early pregnancy in sheep. mdpi.comresearchgate.net
Metabolomic profiling has also detected this compound in studies related to metabolic diseases. For instance, in a study comparing wild-type (WT) mice with obese (ob/ob) mice, this compound was listed among the metabolites measured in skeletal muscle to understand metabolic dysregulation. biorxiv.org The study found that starvation triggers significant metabolic adaptations in WT mice, a response that is largely lost in obese mice, indicating metabolic inflexibility. biorxiv.org
Furthermore, in a clinical context, a study exploring breath metabolomics for detecting pulmonary vascular disease (PVD) identified this compound as a metabolite that differed between PVD patients and healthy controls. oup.com Specifically, it was one of the metabolites that showed a significant fold change, contributing to a metabolic signature that could distinguish individuals with PVD. oup.com This finding suggests that the metabolic pathways involving this compound may be altered in PVD. oup.com
These studies underscore the importance of this compound as a dynamic metabolite whose concentration shifts in response to significant physiological changes such as pregnancy and pathological conditions like metabolic and vascular diseases.
Table 1: Observed Fluctuations of this compound in Mammalian Metabolomics Studies
| Physiological/Pathological Condition | Organism | Finding | Potential Implication | Reference |
|---|---|---|---|---|
| Early Gestation | Sheep (Ewe) | Downregulated in plasma of pregnant ewes. | Potential biomarker for early pregnancy; indicates altered lysine metabolism and protein synthesis. | mdpi.com |
| Obesity and Starvation | Mouse | Identified as a metabolite in skeletal muscle studies of metabolic dysregulation. | Involved in metabolic pathways that are inflexible in obese states. | biorxiv.org |
Potential Contributions to Broader Cellular Metabolic Networks (e.g., Purine (B94841) Synthesis Interplay)
The primary and most direct metabolic role of this compound is as an intermediate in the degradation pathway of the essential amino acid lysine. mdpi.comhmdb.ca In this pathway, N6-acetyl-L-lysine is converted into this compound through the action of an aminotransferase enzyme. hmdb.cagoogle.com Subsequently, this compound can be further metabolized to 5-acetamidovalerate. hmdb.ca This catabolic process is vital for maintaining nitrogen balance and for energy metabolism within the cell. vulcanchem.com
Beyond its role in lysine catabolism, the chemical structure of this compound provides a link to other significant metabolic networks. An intriguing example of its interplay with broader cellular metabolism is demonstrated through the development of glutamine antagonist prodrugs used in cancer therapy. nih.govbenthamdirect.com
One such prodrug, GA-607 (isopropyl 2-(6-acetamido-2-(adamantane-1-carboxamido)hexanamido)-6-diazo-5-oxohexanoate), is a complex molecule that incorporates a derivative of a 6-diazo-5-oxohexanoate structure. nih.govbenthamdirect.com Glutamine antagonists function by inhibiting enzymes that use glutamine, a critical nutrient for rapidly proliferating cancer cells. nih.gov A key pathway affected is the de novo purine synthesis pathway. nih.govbenthamdirect.com
The inhibition of the enzyme formylglycinamide ribonucleotide (FGAR) amidotransferase by glutamine antagonists leads to a significant buildup of its substrate, FGAR. nih.govbenthamdirect.com In studies involving GA-607, treatment led to a dramatic accumulation of FGAR in both tumors and plasma, serving as a clear pharmacodynamic marker of target engagement. nih.govbenthamdirect.com While this compound itself is not the direct inhibitor, its structural framework is utilized in the design of these sophisticated prodrugs. This illustrates a synthetic application that leverages its chemical properties to intersect with and modulate a completely different and critical metabolic network—purine biosynthesis. This connection highlights how a metabolite from one pathway (amino acid degradation) can be conceptually and synthetically linked to influence another fundamental process (nucleotide synthesis).
Table 2: Metabolic Pathways Involving this compound
| Pathway | Role of this compound | Key Associated Metabolites | Significance | Reference |
|---|---|---|---|---|
| Lysine Degradation | Intermediate | Lysine, N6-acetyl-L-lysine, 5-acetamidovalerate | Nitrogen homeostasis, energy metabolism | mdpi.comhmdb.ca |
Enzymological Characterization and Mechanistic Studies of 6 Acetamido 2 Oxohexanoate Transformations
Enzymatic Reactions Involving 6-Acetamido-2-oxohexanoate as Substrate or Product
As an intermediate in lysine (B10760008) degradation, this compound can be either formed from an amino acid precursor or be converted into downstream metabolic products. vulcanchem.com These transformations are catalyzed by specific enzymes that target its distinct chemical features.
This compound is a key product in the catabolism of lysine, formed via a transamination reaction. vulcanchem.com In this reaction, the amino group of N(6)-acetyl-L-lysine is transferred to the α-keto acid, 2-oxoglutarate. This conversion is catalyzed by the enzyme N(6)-acetyl-L-lysine:2-oxoglutarate aminotransferase (EC 2.6.1.-). kegg.jprhea-db.org The reaction is reversible, establishing a direct link between N(6)-acetyl-L-lysine and its corresponding α-keto acid, this compound, while producing L-glutamate. kegg.jprhea-db.org A novel aminotransferase with this activity was identified and characterized in the yeast Candida maltosa, where it functions as the second step in lysine catabolism. rhea-db.orgrhea-db.org
Table 1: Transamination Reaction Involving this compound
| Enzyme Name | EC Number | Substrates | Products | Cofactor |
| N(6)-acetyl-L-lysine:2-oxoglutarate aminotransferase | 2.6.1.- | N(6)-acetyl-L-lysine, 2-Oxoglutarate | This compound, L-Glutamate | Pyridoxal (B1214274) phosphate (B84403) |
This table summarizes the key components of the transamination reaction that produces this compound.
The acetamido group of this compound can potentially be cleaved by amidohydrolase enzymes. This hydrolytic reaction would remove the acetyl group, yielding 6-amino-2-oxohexanoate. While direct evidence for an enzyme specific to this substrate is limited, the activity of related enzymes on similar molecules suggests this is a plausible metabolic step. For example, certain pathways involve enzymes like 4-acetamidobutyrate deacetylase, which hydrolyzes an acetamido group on a similar, but shorter, carbon chain to produce 5-aminopentanoate. google.com The general function of amidohydrolases is to break amide bonds, and engineering studies on other enzymes like polyesterases have successfully switched their specificity towards amide bond hydrolysis, highlighting the catalytic potential for such a reaction. rsc.org
Further metabolism of this compound can proceed through reductive or decarboxylative pathways. One documented pathway involves the conversion of this compound into 5-acetamidopentanoate (B1259973). google.com This transformation is catalyzed by an alpha-keto acid decarboxylase, which removes the carboxyl group. google.com
Additionally, the α-keto group is a target for reduction. Enzymes such as alcohol dehydrogenases can reduce a keto group to a corresponding secondary alcohol. In related metabolic pathways for adipate (B1204190) synthesis, enzymes are known to reduce the 2-keto position of similar C6-dicarboxylic acid precursors. google.com For instance, enoyl-CoA reductases, such as the one from Treponema denticola (TdTER), exhibit activity towards C6 thioesters like trans-2-hexenoyl-CoA, catalyzing their reduction using NADH as a cofactor. google.com Such enzymatic machinery could potentially reduce the 2-oxo group of this compound to form 6-acetamido-2-hydroxyhexanoate.
Hydrolytic Cleavage by Amidohydrolases
Investigation of Enzyme Specificity and Catalytic Mechanisms
The enzymes acting on this compound exhibit specificity determined by the substrate's structure and the architecture of their active sites.
Aminotransferases : The N(6)-acetyl-L-lysine aminotransferase from Candida maltosa was observed to be strongly induced when L-lysine was the sole carbon source, indicating a specific regulatory mechanism tied to the lysine degradation pathway. rhea-db.orgrhea-db.org Like many aminotransferases, this enzyme utilizes a pyridoxal phosphate (PLP) cofactor to facilitate the transfer of the amino group. wikipedia.orgqmul.ac.uk The catalytic mechanism involves the formation of a Schiff base intermediate between the substrate and the PLP cofactor, a hallmark of this enzyme class.
Amidohydrolases : The catalytic mechanism of amidohydrolases involves the activation of a water molecule to perform a nucleophilic attack on the amide bond's carbonyl carbon. rsc.org The specificity of these enzymes is dictated by the amino acid residues lining the active site, which form hydrogen bonds and other non-covalent interactions with the substrate. Engineering studies have shown that modifying these active site residues can alter substrate specificity, for example, by changing the hydrophobicity or size of the binding pocket. rsc.org
Reductases and Decarboxylases : The specificity of α-keto acid decarboxylases is directed towards the α-keto acid moiety, leading to the release of carbon dioxide. Reductases, such as alcohol dehydrogenases or enoyl-CoA reductases, use cofactors like NADH or NADPH to donate a hydride to the carbonyl carbon. google.com The specificity for a particular substrate, such as a C6 keto acid, depends on how well the substrate fits into the enzyme's active site channel. google.com
Table 2: Characteristics of Enzymes Acting on this compound
| Enzyme Class | Catalytic Mechanism | Key Features |
| Aminotransferase | Covalent catalysis via pyridoxal phosphate (PLP) cofactor | Reversible reaction, forms Schiff base intermediate rhea-db.orgqmul.ac.uk |
| Amidohydrolase | Hydrolysis via activated water molecule | Breaks amide bond to release acetate (B1210297) rsc.org |
| α-keto acid decarboxylase | Decarboxylation | Removes C1 carboxyl group as CO2 google.com |
| Alcohol Dehydrogenase / Reductase | Hydride transfer from NADH/NADPH | Reduces the 2-oxo group to a hydroxyl group google.com |
This table outlines the fundamental catalytic strategies of enzyme classes relevant to this compound metabolism.
Structural Biology Approaches to Enzyme-Substrate Interactions
Understanding the three-dimensional structure of enzymes provides critical insights into their catalytic mechanisms and substrate specificity. While a crystal structure of an enzyme in complex with this compound is not currently available, principles from related enzyme structures are informative.
Enzyme active sites are often located in clefts or pockets on the protein surface, shaped to accommodate specific substrates. dtu.dk For an enzyme to bind this compound, its active site would need to recognize the key functional groups of the molecule: the terminal carboxylic acid, the α-keto group, and the distal acetamido group on the hexanoate (B1226103) chain. vulcanchem.com
Substrate Binding : The linear carbon chain allows for specific spatial arrangement within the binding site. vulcanchem.com The carboxylate and keto groups are prime locations for interaction with positively charged or polar amino acid residues (e.g., Arginine, Lysine, Histidine) and metal ion cofactors. The acetamido group can act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), allowing for precise orientation within the active site. vulcanchem.com
Catalytic Residues : In aminotransferases, structural studies reveal how the PLP cofactor is anchored in the active site and positioned to react with the substrate. For hydrolases, structural biology can identify the catalytic triad (B1167595) of amino acids (e.g., Ser-His-Asp) that activates the catalytic water molecule. youtube.com In reductases, the binding pocket for the nicotinamide (B372718) ring of NADH/NADPH is positioned adjacent to the substrate's carbonyl group to facilitate hydride transfer. google.com The study of enzyme structures reveals that highly ordered water molecules within the active site can also play a crucial role, often acting as proton donors or shuttles, which is essential for processes like O-O bond splitting in monooxygenases or hydrolysis. nih.gov
Future structural studies, such as X-ray crystallography or cryo-electron microscopy, of enzymes like N(6)-acetyl-L-lysine aminotransferase with bound this compound would provide a definitive atomic-level picture of the specific interactions that govern catalysis.
Advanced Synthetic Methodologies for 6 Acetamido 2 Oxohexanoate Research
Chemical Synthesis Strategies
Chemical synthesis offers direct and controllable routes to produce 6-acetamido-2-oxohexanoate. These methods range from single-step acetylations to more complex multi-step pathways, providing flexibility for laboratory-scale production.
Acetylation of 6-Amino-2-oxohexanoic Acid: Optimized Reaction Conditions
The most direct chemical synthesis of this compound involves the acetylation of its precursor, 6-amino-2-oxohexanoic acid. vulcanchem.comnih.gov This reaction introduces an acetyl group to the primary amine at the 6-position of the hexanoic acid chain. The process typically utilizes powerful acetylating agents such as acetic anhydride (B1165640) or acetyl chloride to achieve the transformation. vulcanchem.com
Optimization of reaction conditions is critical for maximizing yield and purity. Key parameters that are controlled during the synthesis include pH, temperature, and the choice of solvent. vulcanchem.com Purification of the final product is commonly achieved through column chromatography to separate it from byproducts and unreacted starting materials. vulcanchem.com
Table 1: Optimized Reaction Conditions for Acetylation
| Parameter | Optimized Condition | Purpose |
|---|---|---|
| Acetylating Agent | Acetic anhydride or Acetyl chloride | Donates the acetyl group to the primary amine. vulcanchem.com |
| pH | Slightly basic | Facilitates the nucleophilic attack of the amino group. vulcanchem.com |
| Temperature | 20-25°C (Moderate) | Controls the reaction rate and minimizes side reactions. vulcanchem.com |
| Solvent | Dimethylformamide (DMF) or Pyridine | Provides a suitable medium for the reactants. vulcanchem.com |
| Purification | Column Chromatography | Isolates the target compound to a high degree of purity. vulcanchem.com |
Multi-Step Organic Synthesis Routes
A plausible multi-step synthesis could begin with a common starting material like adipic acid or cyclohexanone. For instance, a route starting from adipic acid would involve a series of functional group interconversions, such as the selective reduction of one carboxylic acid group to an alcohol, its conversion to an amine, followed by oxidation of the other end of the chain to an α-keto acid, and finally, acetylation of the amino group. While complex, these routes offer versatility and control over the final product's structure. sathyabama.ac.in
Biocatalytic and Enzymatic Synthesis Approaches
Biocatalytic methods leverage the high specificity and efficiency of enzymes to synthesize complex molecules under mild conditions, offering a sustainable alternative to traditional chemical routes. acs.org
Production via Recombinant Microorganisms
The production of this compound can be achieved through fermentation using recombinant microorganisms. google.com This metabolic engineering approach involves introducing a specific biosynthetic pathway into a host organism, such as Escherichia coli or the yeast Saccharomyces cerevisiae. google.com
In one such pathway, lysine (B10760008) is first converted to N6-acetyl-L-lysine. google.com Subsequently, the enzyme N6-acetyl-beta-lysine transaminase catalyzes the conversion of N6-acetyl-L-lysine into this compound. google.com By expressing the gene for this enzyme in a suitable microbial host, it is possible to establish a whole-cell biocatalyst for the production of the target compound from lysine, a readily available amino acid. google.com This in vivo method benefits from the cell's ability to supply necessary cofactors and manage the reaction environment.
Development of Cell-Free Enzymatic Systems
Cell-free enzymatic systems represent a powerful in vitro alternative to using whole microorganisms. osti.govresearchgate.net These systems utilize purified enzymes or crude cell extracts to perform specific chemical transformations. researchgate.net For the synthesis of this compound, a cell-free system could be constructed using the N6-acetyllysine aminotransferase enzyme, which converts N6-acetyl-L-lysine into the desired product. vulcanchem.comhmdb.ca
The primary advantages of cell-free systems include the elimination of the cell wall as a transport barrier, the absence of competing metabolic pathways, and the ability to operate at high substrate and product concentrations that might be toxic to living cells. osti.govresearchgate.net This allows for precise control over reaction conditions and can lead to higher volumetric productivity and yields. osti.gov The development of such a system requires the optimization of enzyme concentrations, cofactors, pH, and temperature to maximize efficiency. researchgate.net
Synthesis of Isotope-Labeled this compound for Tracer Studies
Isotope-labeled compounds are indispensable tools for metabolic research, allowing scientists to trace the fate of molecules in biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR). isotope.com The synthesis of stable isotope-labeled this compound can be accomplished through both chemical and biological methods. silantes.comacanthusresearch.com
Chemical Synthesis: In this approach, an isotopic label is introduced using a building block that contains a stable isotope, such as ¹³C or ¹⁵N. acanthusresearch.com For this compound, a common strategy would be to use ¹³C-labeled acetic anhydride during the acetylation of 6-amino-2-oxohexanoic acid. This would result in a final product with a ¹³C-labeled acetyl group, allowing it to be distinguished from its unlabeled counterpart by its higher mass. acanthusresearch.com
Biological Synthesis: Alternatively, labeled this compound can be produced using the recombinant microorganisms described previously. google.comsilantes.com By growing the engineered E. coli or yeast in a culture medium containing a stable isotope source, such as ¹³C-glucose or ¹⁵N-labeled ammonium (B1175870) salts, the organisms will incorporate these isotopes into their metabolites. silantes.com Consequently, the lysine degradation pathway will produce this compound that is uniformly or specifically labeled, depending on the precursors provided. silantes.com This method is particularly useful for producing complex labeled molecules that are challenging to synthesize chemically. isotope.com
Cutting Edge Analytical Techniques for 6 Acetamido 2 Oxohexanoate Profiling in Biological Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methods
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the analysis of 6-acetamido-2-oxohexanoate in biological matrices. vulcanchem.com This powerful combination allows for the separation of the analyte from a complex mixture, followed by its highly sensitive and specific detection based on its mass-to-charge ratio.
Method Development for Quantitative Analysis
The development of robust and reliable quantitative LC-MS methods is crucial for accurately determining the concentration of this compound in biological samples. This process involves several key steps to ensure high sensitivity, specificity, and reproducibility. uliege.be
A typical workflow for developing an in-house LC-MS/MS method begins with the infusion of a standard solution of this compound into the mass spectrometer to optimize MS parameters, such as ion spray voltage, gas flow, and desolvation temperature. uliege.be This initial step helps in selecting the most stable and intense precursor and product ion transitions for multiple reaction monitoring (MRM), a highly specific and sensitive quantitative technique. researchgate.net
The choice of chromatographic conditions is equally critical. A suitable column, often a reversed-phase column like a C18, is selected based on the polarity of this compound. semanticscholar.org The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives such as formic acid, is optimized to achieve good peak shape and separation from other matrix components. semanticscholar.orglcms.cz Sample preparation is another vital aspect, often involving protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove larger molecules that could interfere with the analysis. researchgate.netlcms.cz
Method validation is performed according to established guidelines to ensure the reliability of the data. researchgate.net This includes assessing linearity, accuracy, precision, sensitivity (limit of quantification), specificity, matrix effects, and the stability of the analyte under various conditions. researchgate.net For instance, a study developing a method for a related compound involved spiking plasma samples with the analyte and an internal standard, followed by protein precipitation and analysis by LC-MS/MS. researchgate.net
In a study on the effects of microbial products in beef steers, a chemical isotope labeling LC-MS-based metabolomics technique was used for the relative quantification of carboxylic acid-containing metabolites, including this compound, in rumen fluid. mdpi.com This approach involved labeling the carboxylic acid group, which can enhance detection and quantification. mdpi.com
The following table summarizes key considerations in LC-MS method development for this compound:
| Parameter | Objective | Typical Approach |
| Mass Spectrometry | Optimize ionization and fragmentation for high sensitivity and specificity. | Infusion of standard to select precursor/product ion transitions (MRM). uliege.be |
| Chromatography | Achieve good separation from matrix components and sharp peak shape. | Reversed-phase column (e.g., C18) with an optimized mobile phase gradient (e.g., water/acetonitrile with formic acid). semanticscholar.orglcms.cz |
| Sample Preparation | Remove interferences and concentrate the analyte. | Protein precipitation, solid-phase extraction, or liquid-liquid extraction. researchgate.netlcms.cz |
| Validation | Ensure the method is reliable and reproducible. | Assess linearity, accuracy, precision, sensitivity, and stability. researchgate.net |
High-Resolution Metabolomics Applications (e.g., UPLC-MS)
High-resolution metabolomics (HRM) has emerged as a powerful tool for the untargeted analysis of a wide range of metabolites, including this compound, in biological samples. emory.edu Ultra-performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) analyzers, provides exceptional mass accuracy and resolution, enabling the confident identification of compounds in complex mixtures. semanticscholar.orgnih.gov
In HRM studies, UPLC systems offer faster analysis times and better separation efficiency compared to conventional HPLC. lcms.cz When coupled with HRMS, it allows for the generation of a comprehensive metabolic profile of a sample. For instance, in a study investigating metabolic changes associated with traffic-related air pollution, untargeted HRM profiling of plasma and saliva samples was performed, which could identify thousands of metabolic features. emory.edu
The identification of this compound in such untargeted analyses relies on matching the accurate mass of the detected feature to the theoretical mass of the compound within a very narrow mass tolerance (typically <5 ppm). nih.govingentaconnect.com Further confirmation can be achieved by comparing the fragmentation pattern (MS/MS spectrum) of the feature with that of a known standard or a spectral library. frontiersin.org
One study on pulmonary vascular disease utilized secondary electrospray ionization-high resolution mass spectrometry (SESI-HRMS) to analyze exhaled breath and identified this compound as a potential biomarker. nih.govoup.com Another study on the metabolic effects of a glutamine antagonist in a lymphoma model used LC-MS-based global tumor metabolomic analysis to identify changes in various metabolic pathways. nih.gov
The data generated from high-resolution metabolomics experiments are vast and complex, often requiring sophisticated data processing and analysis software to extract meaningful biological information. medrxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Confirmation and Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. vulcanchem.com Unlike mass spectrometry, which provides information about the mass-to-charge ratio and fragmentation of a molecule, NMR provides detailed information about the chemical environment of individual atoms, allowing for the determination of the complete molecular structure. magritek.com
The proton (¹H) NMR spectrum of this compound would exhibit characteristic signals for the different types of protons present in the molecule. For example, the methyl protons of the acetamido group would appear as a singlet, while the methylene (B1212753) protons along the carbon chain would show complex splitting patterns due to coupling with neighboring protons. magritek.com The chemical shifts of these signals provide information about the electronic environment of the protons. magritek.com
Furthermore, NMR is particularly powerful for distinguishing between isomers, which can be challenging with mass spectrometry alone. magritek.comresearchgate.net Isomers of this compound, if they exist, would likely have very similar or identical mass spectra. However, their NMR spectra would be distinct due to differences in the spatial arrangement of atoms, leading to different chemical shifts and coupling constants. magritek.comresearchgate.net Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC), can be used to establish the connectivity between atoms and further confirm the structure. ipb.pt
While NMR is generally less sensitive than MS, it is a non-destructive technique that provides unparalleled structural information, making it a crucial complementary tool in the analysis of this compound. vulcanchem.commagritek.com
Integrated Metabolomics Platforms for Systems Biology Investigations
The integration of multiple analytical platforms and the application of advanced statistical methods are at the forefront of systems biology research, enabling a more holistic understanding of the role of metabolites like this compound in complex biological systems. thno.orgwur.nl
Application in Physiological State Characterization (e.g., Pregnancy Biomarker Discovery)
Integrated metabolomics has shown significant promise in characterizing different physiological states, such as pregnancy. nih.govnih.gov By analyzing the global metabolic profiles of biological fluids like plasma, researchers can identify biomarkers that are indicative of a particular condition. researchgate.net
A recent study on ewes in early gestation utilized a non-targeted metabolomics approach using UPLC-MS to compare the plasma metabolite profiles of pregnant and non-pregnant animals. nih.govnih.gov In this study, this compound was identified as one of the potential biomarkers for early pregnancy. nih.govnih.gov The levels of this metabolite were found to be significantly different between the two groups, suggesting its involvement in the metabolic changes that occur during early gestation. mdpi.com
The discovery of such biomarkers has the potential to lead to the development of new diagnostic tools for early pregnancy detection in livestock. nih.govnih.gov This approach of using integrated metabolomics to characterize physiological states can be applied to a wide range of biological questions.
The following table presents findings from a study on early pregnancy biomarkers in ewes:
| Metabolite | Group with Higher Levels | Fold Change (EP vs. NP) | p-value |
| This compound | Non-pregnant (NP) | Downregulated in EP | < 0.05 |
| O-acetyl-l-serine | Early Pregnant (EP) | Upregulated in EP | < 0.05 |
| L-glutamine | Non-pregnant (NP) | Downregulated in EP | < 0.05 |
| (EP = Early Pregnant, NP = Non-pregnant) nih.govmdpi.com |
Chemometric and Multivariate Statistical Analysis of Metabolomic Data (e.g., OPLS-DA)
The large and complex datasets generated by metabolomics studies necessitate the use of sophisticated chemometric and multivariate statistical methods for data analysis and interpretation. nih.govwiley.com Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) is a supervised multivariate analysis technique that is widely used in metabolomics to identify variables that are responsible for the differences between two or more groups. mtoz-biolabs.comunl.pt
In the context of the pregnancy biomarker study in ewes, OPLS-DA was used to analyze the UPLC-MS data and identify the metabolites that best discriminated between the pregnant and non-pregnant groups. nih.govmdpi.com The OPLS-DA model revealed a clear separation between the two groups, and the corresponding loadings plot helped to identify the metabolites that contributed most to this separation, including this compound. nih.govmdpi.com
The quality of the OPLS-DA model is assessed using parameters such as R2Y (the proportion of variance in the response variable explained by the model) and Q2 (the predictive ability of the model). unl.pt A high Q2 value indicates a robust and predictive model. unl.pt In the aforementioned study, the OPLS-DA model showed good predictive ability. mdpi.com
The use of chemometric tools like OPLS-DA is essential for extracting meaningful biological insights from the vast amount of data generated in modern metabolomics research. frontiersin.org
Regulatory Mechanisms and Gene Expression Influencing 6 Acetamido 2 Oxohexanoate Metabolism
Transcriptional Regulation of Genes Encoding Enzymes in 6-Acetamido-2-oxohexanoate Pathways
The production and degradation of this compound are governed by the expression of genes encoding the responsible enzymes. While direct transcriptional regulation of the gene for N6-acetyllysine aminotransferase, the enzyme that produces this compound from N6-acetyl-L-lysine, is not extensively detailed in current literature, the broader lysine (B10760008) catabolism pathway is known to be under transcriptional control.
In plants, the expression of genes involved in lysine degradation is influenced by developmental cues and environmental stress. For instance, in rice, the key lysine-degrading enzyme, lysine ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH), is directly regulated by transcription factors such as the basic leucine (B10760876) zipper (bZIP) protein RISBZ1 and the DNA-binding with one finger (DOF) factor RPBF. oup.com Similarly, in maize, the Opaque2 (O2) transcription factor controls the expression of the gene for LKR/SDH. unicamp.brresearchgate.net The expression of these regulatory genes, and consequently the enzymes for lysine catabolism, can be modulated by hormonal signals, including abscisic acid and jasmonate. oup.com
In bacteria such as Pseudomonas putida, the expression of genes for lysine catabolic enzymes is induced by the presence of lysine and its metabolites. biorxiv.org This substrate-inducible system ensures that the enzymes are synthesized only when needed. Several transcriptional regulators have been identified in this bacterium that likely control the expression of genes in the lysine degradation pathway. biorxiv.org
Table 1: Transcriptional Regulators of Lysine Catabolism
| Regulator | Organism | Target Gene/Pathway | Function |
| RISBZ1 (bZIP TF) | Rice (Oryza sativa) | OsLKR/SDH | Transcriptional activation |
| RPBF (DOF TF) | Rice (Oryza sativa) | OsLKR/SDH | Transcriptional activation |
| Opaque2 (bZIP TF) | Maize (Zea mays) | ZmLKR/SDH | Transcriptional activation |
This table summarizes key transcription factors (TF) known to regulate genes in the lysine catabolism pathway, which includes the formation of this compound.
Post-Translational Modifications and Enzyme Activity Control
Beyond transcriptional control, the activity of enzymes in the this compound pathway is also regulated by post-translational modifications (PTMs). PTMs are covalent modifications to proteins that can alter their function, localization, and stability, allowing for rapid cellular responses to changing conditions. frontiersin.org Common PTMs include phosphorylation, acetylation, and ubiquitination. cellsignal.comtandfonline.com
A key example of PTM in the broader lysine degradation pathway is the regulation of the LKR/SDH enzyme. In maize, the activity of LKR/SDH is modulated by calcium ions (Ca2+), which are involved in the dimerization of the enzyme, and by phosphorylation mediated by casein kinase (CK) in a lysine-dependent manner. unicamp.brresearchgate.net An increase in the cellular pool of lysine leads to increased LKR activity through phosphorylation, which is thought to relieve the inhibition of the LKR domain by the SDH domain of the bifunctional enzyme. unicamp.br
Lysine acetylation itself is a widespread PTM that regulates the activity of numerous metabolic enzymes. frontiersin.org While direct evidence for the acetylation of N6-acetyllysine aminotransferase is not prominent, it is plausible that its activity could be modulated by this mechanism, given the extensive role of acetylation in controlling metabolic pathways. nih.govresearchgate.netresearchgate.net
Intersection with Lysine Acetylation-Mediated Gene Regulation (e.g., Histone Modification Indirect Link)
The metabolic pathway leading to this compound is intrinsically linked to lysine acetylation, a fundamental epigenetic modification that influences gene expression. springermedizin.de Histone acetylation, the addition of an acetyl group to lysine residues on histone tails, generally leads to a more open chromatin structure, facilitating gene transcription. embopress.org This process is dependent on the availability of acetyl-CoA, the acetyl group donor.
The catabolism of lysine can contribute to the cellular pool of acetyl-CoA. This creates a feedback loop where cellular metabolic status, including the rate of lysine degradation, can influence the epigenetic landscape and global gene expression. researchgate.net An increase in lysine catabolism can potentially elevate acetyl-CoA levels, which in turn can enhance histone acetylation and promote the transcription of certain genes. Conversely, changes in histone acetylation can affect the expression of genes encoding metabolic enzymes, including those in the lysine degradation pathway. researchgate.netresearchgate.net
This crosstalk between metabolism and epigenetics allows cells to adapt their transcriptional programs in response to nutrient availability and metabolic state. springermedizin.de While this compound is an intermediate in this broader pathway, its levels can be indicative of the metabolic flux through the lysine degradation pathway and, by extension, the availability of precursors for acetyl-CoA synthesis.
Environmental and Nutritional Modulators of this compound Levels
The levels of this compound and its precursors are sensitive to a variety of environmental and nutritional factors, reflecting the dynamic nature of lysine metabolism in response to external cues.
Nutritional Factors:
Nutrient Availability: The concentration of lysine and other amino acids in the diet directly influences the flux through the lysine degradation pathway. In ruminants, dietary supplements have been shown to alter the ruminal concentrations of lysine degradation intermediates. embopress.org
Obesity: Studies have shown that obesity can lead to elevated plasma levels of N6-acetyl-L-lysine, the direct precursor of this compound. nih.govresearchgate.net This suggests a dysregulation of lysine metabolism in obese individuals.
Environmental Factors:
Abiotic Stress: In plants, various abiotic stresses such as drought, salinity, and osmotic stress can induce the expression of genes in the lysine catabolism pathway. frontiersin.orgfrontiersin.orgd-nb.info This leads to an accumulation of lysine degradation intermediates, which may play a role in stress tolerance.
Oxidative Stress: Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the ability of the cell to detoxify them, can impact metabolic pathways. mdpi.comfrontiersin.orgmdpi.comnih.gov While direct effects on this compound are not well-documented, oxidative stress is known to affect the metabolism of amino acids, including lysine.
Table 2: Factors Modulating this compound Precursor Levels
| Factor | Condition | Organism/System | Observed Effect on Lysine Degradation Intermediates |
| Nutritional | |||
| Dietary Supplements | Probiotic and synbiotic supplementation | Beef Steers | Altered ruminal concentrations of lysine degradation products |
| Obesity | - | Humans | Increased plasma levels of N6-acetyl-L-lysine |
| Environmental | |||
| Abiotic Stress | Drought, salinity, osmotic stress | Plants | Induction of lysine catabolism genes and accumulation of intermediates |
| Gestation | Early pregnancy | Ewes | Downregulation of 6-acetamido-2-oxohexanoic acid |
| Oxidative Stress | Experimentally induced | Cell lines | General impact on amino acid metabolism |
This interactive table summarizes various factors that have been shown to influence the levels of intermediates in the lysine degradation pathway, including the precursor to this compound.
Research Applications and Broader Implications of 6 Acetamido 2 Oxohexanoate Studies
Fundamental Research Tool in Amino Acid and Nitrogen Metabolism Studies
6-Acetamido-2-oxohexanoate is a key intermediate in the catabolism (breakdown) of lysine (B10760008), an essential amino acid. vulcanchem.commdpi.comhmdb.ca Its position within this metabolic pathway makes it a valuable tool for researchers investigating amino acid and nitrogen metabolism. The compound is formed from N6-acetyl-L-lysine via the enzyme N6-acetyllysine aminotransferase and is further metabolized to 5-acetamidovalerate. vulcanchem.comhmdb.ca This pathway is crucial for maintaining nitrogen balance and for energy production within cells. vulcanchem.com
The study of this compound allows scientists to probe the intricacies of lysine degradation. For instance, its concentration can serve as an indicator of the rate of this process. In a study on beef steers, reduced levels of this compound, an intermediate of lysine degradation, were observed in animals receiving certain dietary supplements, suggesting an alteration in amino acid metabolism within the rumen. mdpi.com Similarly, research in ewes indicated that downregulation of this compound during pregnancy might point to an inhibition of lysine decomposition, suggesting that protein synthesis could be affected during gestation. mdpi.com By monitoring the levels of this compound, researchers can gain a deeper understanding of how different physiological states or external factors influence protein and amino acid processing. vulcanchem.commdpi.com Its presence has been noted in various organisms, including the protozoan parasite Trypanosoma brucei and the model organism Caenorhabditis elegans, highlighting its conserved role in fundamental metabolic processes. nih.gov
Identification and Validation of Metabolic Biomarkers in Animal Models (e.g., Early Pregnancy Detection in Ewes)
Metabolomic profiling has identified this compound as a potential biomarker in different biological contexts. vulcanchem.com A notable application is in the development of new methods for early pregnancy detection in sheep. Ewes undergo complex metabolic adjustments during gestation, and identifying specific molecular changes can lead to improved reproductive management. mdpi.comnih.gov
A 2023 study aimed to discover novel blood biomarkers for early gestation in ewes living in highly cold areas. nih.govnih.gov Researchers compared the plasma metabolites of pregnant and non-pregnant ewes and identified several compounds with significant concentration differences between the two groups. mdpi.comnih.gov Among these, this compound was screened as a potential biomarker for diagnosing early pregnancy. nih.govnih.govresearchgate.net
The predictive power of these potential biomarkers was assessed using Receiver Operating Characteristic (ROC) curve analysis. nih.gov The Area Under the Curve (AUC) value provides a measure of a biomarker's ability to distinguish between two groups (in this case, pregnant and non-pregnant ewes). An AUC of 1.0 represents a perfect test, while an AUC of 0.5 indicates no discriminative ability. In this study, this compound demonstrated significant potential as a biomarker. mdpi.comnih.gov
Table 1: Performance of Potential Biomarkers for Early Pregnancy Detection in Ewes
| Metabolite | Area Under the Curve (AUC) | Finding |
|---|---|---|
| O-acetyl-l-serine | 0.884 | Identified as a potential biomarker. mdpi.comnih.gov |
| L-glutamine | 0.841 | Identified as a potential biomarker. mdpi.comnih.gov |
| This compound | 0.841 | Identified as a potential biomarker. mdpi.comnih.gov |
Source: Data from a 2023 study on metabolites in ewes. mdpi.comnih.gov
The study found that the level of this compound was downregulated in pregnant ewes, suggesting that the decomposition of lysine was inhibited. mdpi.com These findings illustrate how studying specific metabolites like this compound can lead to practical applications in veterinary medicine, potentially offering a new technology for managing livestock. nih.govnih.gov Beyond this, the compound has also been noted in metabolomic studies related to pulmonary vascular disease, further suggesting its broader potential as a biomarker for various conditions. oup.comoup.com
Research into its Utility as an Intermediate in Specialized Chemical Synthesis (e.g., Pharmaceuticals, Agrochemicals)
The chemical structure of this compound, featuring an α-keto acid and an acetamido group, makes it a useful building block or intermediate in the synthesis of more complex molecules for pharmaceutical applications. vulcanchem.comsmolecule.com The primary chemical synthesis route to obtain the compound itself involves the acetylation of 6-amino-2-oxohexanoic acid. vulcanchem.com
A significant area of research is the development of prodrugs, which are inactive or less active molecules that are converted into an active drug within the body. This strategy is often used to improve a drug's delivery to a target site, such as a tumor, thereby reducing toxicity to healthy tissues.
In one such approach, researchers synthesized prodrugs of 6-Diazo-5-oxo-L-norleucine (DON), a glutamine antagonist with strong anti-cancer properties whose clinical use has been limited by its toxicity. nih.gov The goal was to create a version of DON that would remain inert in the bloodstream and become activated primarily within tumor cells. nih.gov The synthesis involved creating a series of compounds where DON was linked to other molecules. One of the key intermediates synthesized in this multi-step process was Isopropyl 2-(6-acetamido-2-aminohexanamido)-6-diazo-5-oxohexanoate . nih.gov This demonstrates the role of acetamido-containing hexanoate (B1226103) structures as foundational components in the assembly of complex, targeted pharmaceutical agents.
The utility of related structures as synthetic intermediates is also documented. For example, (S)-2,6-diamino-5-oxohexanoic acid, which is structurally similar to this compound, is considered an important intermediate for synthesizing α-aminoadipic acid peptides, which are of increasing interest to pharmacologists. google.com While direct research into the use of this compound as an intermediate for agrochemicals is less documented, its demonstrated utility as a precursor in pharmaceutical synthesis suggests its potential as a versatile intermediate for creating a variety of specialized chemicals. vulcanchem.comsmolecule.com
Table 2: Mentioned Compounds
| Compound Name |
|---|
| 5-acetamidovalerate |
| 6-Acetamido-2-aminohexanamido-6-diazo-5-oxohexanoate, Isopropyl |
| 6-amino-2-oxohexanoic acid |
| 6-Diazo-5-oxo-L-norleucine (DON) |
| L-glutamine |
| N6-acetyl-L-lysine |
| O-acetyl-l-serine |
| (S)-2,6-diamino-5-oxohexanoic acid |
Current Research Gaps, Challenges, and Future Directions in 6 Acetamido 2 Oxohexanoate Research
Uncharted Metabolic Fates and Side Reactions
The canonical fate of 6-Acetamido-2-oxohexanoate is its conversion to 5-acetamidovalerate within the lysine (B10760008) degradation pathway. oup.comvulcanchem.com However, the full metabolic potential of this α-keto acid is likely more complex. A primary research gap is the identification of alternative metabolic routes or side reactions. In various organisms, metabolic pathways are often interconnected, and intermediates can be diverted into different routes depending on the cellular state. For instance, studies in bacteria like Pseudomonas putida have revealed multiple, concurrent pathways for lysine catabolism, suggesting that intermediates could be channeled differently than currently understood. nih.gov
A significant challenge lies in the fact that alternative pathways may be transient or operate at low flux, making them difficult to detect using standard metabolomic techniques. Furthermore, the chemical reactivity of the α-keto acid moiety could lead to non-enzymatic side reactions, especially under conditions of oxidative stress or when upstream enzymes are deficient. researchgate.net Research on related pathways has shown that the accumulation of upstream precursors, such as saccharopine, can be toxic and disrupt mitochondrial homeostasis, underscoring the importance of efficient metabolic flux. rupress.orgrupress.org Future research should focus on using sensitive, targeted analysis and isotope tracing studies under various physiological and pathological conditions to uncover these uncharted metabolic fates. Understanding these alternative routes is crucial, as they could represent undiscovered detoxification mechanisms, signaling pathways, or sources of metabolic dysregulation in disease.
Comprehensive Mapping of Regulatory Networks and Feedback Loops
The production and consumption of this compound are enzymatically controlled, yet the regulatory networks governing these enzymes are not fully mapped. The enzyme responsible for its synthesis, N6-acetyl-L-lysine:2-oxoglutarate aminotransferase, has been shown in the yeast Candida maltosa to be strongly induced when L-lysine is the sole carbon source, pointing to substrate-level induction. ebi.ac.uk However, the broader transcriptional and allosteric regulatory mechanisms across different species remain largely unknown.
In plants, the analogous lysine catabolic pathway is intricately regulated by hormones, metabolic signals like lysine itself, calcium ions, and protein phosphorylation. oup.comunicamp.brscielo.br It is plausible that similar complex regulatory networks exist in mammals and other organisms. For example, the aminotransferase that acts on the downstream metabolite, aminoadipate, is known to be competitively inhibited by a range of other amino acids, including glutamate, histidine, and phenylalanine, suggesting potential feedback and crosstalk between different amino acid metabolic pathways. uniprot.org A significant challenge is to identify the specific transcription factors, signaling cascades, and allosteric effectors that modulate the expression and activity of the enzymes directly in the this compound pathway. Future work should employ systems biology approaches, combining transcriptomics, proteomics, and metabolomics, to build a comprehensive map of these regulatory networks and feedback loops. This knowledge is essential for understanding how cells maintain lysine homeostasis and how this regulation is perturbed in metabolic diseases.
Development of Advanced In Situ Monitoring Techniques for Metabolic Flux
Quantifying the rate of formation and consumption (flux) of this compound in living cells (in situ) is a major technical challenge. As a metabolic intermediate, its intracellular concentration is often low and its turnover can be rapid. Current metabolomic methods typically measure static metabolite levels, which may not accurately reflect the dynamic activity of a pathway. nih.gov
The development of advanced monitoring techniques is a critical future direction. Methodologies for metabolic flux analysis (MFA), often using stable isotope tracers (e.g., ¹³C or ¹⁵N), are powerful tools for studying amino acid and keto acid metabolism. creative-proteomics.comcreative-proteomics.comnih.gov However, applying these to this compound presents challenges. Like other keto acids, it can be unstable, complicating sample preparation and analysis. nih.gov One promising approach, used for the unstable β-ketoacid acetoacetate, involves rapid, in situ chemical derivatization to a more stable compound prior to measurement by mass spectrometry. nih.govnih.gov Another advanced technique is the use of in situ Nuclear Magnetic Resonance (NMR) spectroscopy, which can monitor enzyme-catalyzed reactions in real-time without destroying the sample. asm.orgresearchgate.net The future lies in adapting and refining these sophisticated techniques to specifically target and quantify the metabolic flux through the this compound node of the lysine degradation pathway, providing a true measure of its dynamic role in cellular metabolism.
Exploration of Novel Biological Activities and Associated Mechanisms
Beyond its established role as a metabolic intermediate, this compound may possess other biological activities. A significant recent finding identified it as a potential biomarker for diagnosing early pregnancy in ewes. researchgate.netnih.govmdpi.com In that study, plasma levels of this compound were found to be downregulated in pregnant animals, suggesting that lysine degradation is modulated during gestation. mdpi.com This discovery opens up a new avenue of research into its potential role in reproductive physiology and as a biomarker for other metabolic or disease states. vulcanchem.com
The challenge is to move from correlation to causation—to determine if changes in the concentration of this compound are simply an indicator of altered metabolic status or if the molecule itself exerts a biological effect. It could potentially act as a signaling molecule, interacting with receptors or modulating enzyme activities in other pathways. The accumulation of related metabolites in the lysine degradation pathway is known to have pathological consequences; for example, saccharopine accumulation is linked to mitochondrial damage and developmental defects. rupress.org Future research should focus on screening for potential protein targets of this compound and investigating the cellular consequences of its accumulation or depletion. Elucidating these novel activities could reveal new functions for lysine catabolism in health and disease.
Integration into Genome-Scale Metabolic Models for Predictive Biology
Genome-scale metabolic models (GEMs) are powerful computational tools for predicting metabolic phenotypes and guiding metabolic engineering. frontiersin.org While lysine metabolism is included in many existing GEMs, the specific pathway involving N-acetylation and this compound is often less detailed than the primary saccharopine pathway. researchgate.netoup.comsmpdb.ca A key challenge is to build and validate more accurate and comprehensive models that fully incorporate this branch of lysine catabolism.
Future efforts should focus on curating the genes and reactions for this pathway in GEMs for a wider range of organisms. A significant advancement is the development of enzyme-constrained models (ecModels), which integrate kinetic and protein allocation data to provide more accurate predictions than traditional stoichiometric models. mdpi.com Applying this framework to lysine degradation could help predict flux distribution between competing pathways under different conditions. Furthermore, integrating GEMs with other omics data, such as transcriptomics, can dramatically improve their predictive power for understanding complex biological systems like microbial communities. oup.comelifesciences.org By refining the representation of this compound metabolism within these advanced models, researchers can better predict the metabolic consequences of genetic or environmental perturbations, identify novel drug targets, and design more effective strategies for producing valuable compounds derived from lysine. mdpi.comnih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-acetamidovalerate |
| Lysine |
| Saccharopine |
| Pseudomonas putida |
| δ-aminovalerate |
| Pipecolate |
| Aminoadipate |
| N6-acetyl-L-lysine:2-oxoglutarate aminotransferase |
| Candida maltosa |
| Glutamate |
| Histidine |
| Phenylalanine |
| Acetoacetate |
| E. coli |
Q & A
Q. What are the optimal synthetic routes for 6-Acetamido-2-oxohexanoate, and how can reaction efficiency be assessed?
- Methodological Answer : The synthesis of this compound can be achieved via selective hydrolysis or substitution reactions. For example:
- Hydrolysis of Acetamido Groups : Use acidic (e.g., HCl) or basic (e.g., NaOH) aqueous solutions under controlled heating (60–80°C) to convert acetamido groups into carboxylic acids or hydroxyl derivatives .
- Substitution Reactions : Employ nucleophiles (e.g., alcohols or amines) with catalysts like palladium or copper to replace functional groups.
To assess efficiency, monitor reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Quantify yields via gravimetric analysis or nuclear magnetic resonance (NMR) integration.
Table 1 : Example Reaction Conditions and Products
| Reaction Type | Conditions | Key Products |
|---|---|---|
| Hydrolysis | 1M HCl, 70°C, 4h | Carboxylic acid derivative |
| Substitution | Ethanol, CuCl₂, reflux, 6h | Ethoxy-substituted analog |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy : Prioritize - and -NMR to identify proton environments (e.g., acetamido NH at δ 2.0–2.2 ppm, oxo group at δ 2.5–2.7 ppm) and carbon backbone structure .
- Mass Spectrometry (MS) : Use electrospray ionization (ESI-MS) to confirm molecular mass (expected m/z: 186.187 for [M-H]⁻) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detect carbonyl stretches (C=O at 1700–1750 cm⁻¹ for oxo and acetamido groups) .
Q. How does pH influence the stability of this compound in aqueous solutions, and what protective strategies are recommended?
- Methodological Answer : The compound undergoes hydrolysis in extreme pH conditions:
- Acidic (pH < 3) : Accelerated cleavage of the acetamido group, forming 6-amino-2-oxohexanoate.
- Basic (pH > 10) : Degradation of the oxo group via keto-enol tautomerism.
Protective Strategies : - Store solutions at neutral pH (6–8) with buffers like phosphate or Tris.
- Use lyophilization for long-term storage to minimize aqueous degradation .
Advanced Research Questions
Q. What mechanistic pathways explain the reactivity of the acetamido and oxo groups in this compound under nucleophilic or electrophilic conditions?
- Methodological Answer :
- Acetamido Group : Acts as an electron-withdrawing group, directing nucleophiles (e.g., Grignard reagents) to the α-carbon of the oxo group. Mechanistic studies using isotopic labeling () and kinetic isotope effects (KIE) can elucidate proton transfer steps .
- Oxo Group : Participates in keto-enol tautomerism under basic conditions, enabling electrophilic aromatic substitution. Density functional theory (DFT) simulations predict transition states for regioselective reactions .
Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound derivatives across different solvents?
- Methodological Answer :
- Solvent Effects : Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding impacts on chemical shifts. For example, NH protons may downshift in polar aprotic solvents .
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational changes or rotamer equilibria.
- Cross-Validation : Compare with X-ray crystallography data (e.g., bond lengths and angles) to validate structural assignments .
Q. What catalytic systems enhance the regioselective modification of this compound, and how are reaction outcomes quantified?
- Methodological Answer :
- Enzyme Catalysis : Lipases (e.g., Candida antarctica) selectively hydrolyze ester groups without affecting acetamido or oxo functionalities. Monitor enantiomeric excess (ee) via chiral HPLC .
- Metal Catalysts : Palladium nanoparticles promote Suzuki-Miyaura couplings at the oxo group’s α-position. Quantify regioselectivity using -NMR integration of product ratios.
Table 2 : Catalytic Systems and Selectivity Metrics
| Catalyst | Reaction Type | Selectivity (%) |
|---|---|---|
| Pd/C (5% wt) | C–C Coupling | 85 |
| Lipase B (CAL-B) | Ester Hydrolysis | >95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
